molecular formula C19H16ClN5 B12150594 N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12150594
M. Wt: 349.8 g/mol
InChI Key: VQCRNWINJYGBJO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at the 4-amine position and a 4-methylbenzyl substituent on the pyrazolo ring. The compound’s molecular formula is C₁₉H₁₇ClN₅ (average mass: 362.83 g/mol) . Key structural features include:

  • Pyrazolo[3,4-d]pyrimidine core: A bicyclic heteroaromatic system common in kinase inhibitors.
  • 4-Chlorophenyl group: A halogenated aryl moiety often linked to enhanced target binding and metabolic stability.
  • 4-Methylbenzyl substituent: A lipophilic group that may influence cellular permeability and receptor interactions.

Properties

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5/c1-13-2-4-14(5-3-13)11-25-19-17(10-23-25)18(21-12-22-19)24-16-8-6-15(20)7-9-16/h2-10,12H,11H2,1H3,(H,21,22,24)

InChI Key

VQCRNWINJYGBJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 4-methylbenzyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives exhibit significant pharmacological versatility depending on substituent modifications. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Biological Activity/Application Key Findings Reference ID
N-(4-Chlorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl (amine), 4-methylbenzyl (pyrazolo) C₁₉H₁₇ClN₅ Not explicitly stated (structural analog analysis) Core structure aligns with kinase inhibitors and anticancer agents.
S29 : 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl) derivative 2-Chloro-2-(4-chlorophenyl)ethyl (pyrazolo), 4-fluorobenzyl (amine) C₂₁H₁₇Cl₂FN₅ Neuroblastoma therapy Reduces tumor mass in xenograft models; poor pharmacokinetics requiring GO nanosheets as carriers.
Compound 11 () Methylsulfonyl group at position 6, 2-phenylvinyl substituent C₂₀H₁₆ClN₅O₂S Antibacterial (S. aureus, E. coli) Synthesized via m-CPBA oxidation; moderate activity in broth microdilution assays.
PP2 : 3-(4-Chlorophenyl)-1-(tert-butyl) derivative tert-Butyl (pyrazolo), 4-chlorophenyl (amine) C₁₆H₁₆ClN₅ Src kinase inhibition Potentiates NMDA receptor function; used in neuropharmacological studies.
N-(4-Ethylphenyl)-1-(4-methylbenzyl) derivative 4-Ethylphenyl (amine), 4-methylbenzyl (pyrazolo) C₂₁H₂₁N₅ Structural analog Higher lipophilicity (logP ~3.5) compared to chlorophenyl analogs.

Pharmacokinetic and Pharmacodynamic Profiles

  • S29: Demonstrates potent neuroblastoma cytotoxicity (IC₅₀ ~5.74 ng/mL) but suffers from poor solubility and rapid clearance. Graphene oxide (GO) nanosheets improve its delivery, reducing off-target effects .
  • PP2 : Exhibits high selectivity for Src-family kinases (IC₅₀ = 1 μM) but requires co-administration with phosphatase inhibitors (e.g., orthovanadate) to sustain NMDA receptor modulation .
  • Antibacterial Derivatives () : Methylsulfonyl (compound 11) and butoxy (compound 6) groups enhance bacterial membrane penetration, though activity remains moderate (MIC >10 μg/mL) .

Impact of Substituents on Activity

  • Halogenation: Chlorine at the 4-position (as in the target compound and S29) improves target affinity and metabolic stability compared to non-halogenated analogs .
  • Alkyl vs.
  • Fluorine Substitution : The 4-fluorobenzyl group in S29 enhances kinase selectivity but introduces metabolic liabilities (e.g., CYP450-mediated degradation) .

Biological Activity

N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C13H12ClN5
  • Molecular Weight : 273.72 g/mol
  • Predicted Boiling Point : 560.2 ± 50.0 °C
  • Density : 1.33 ± 0.1 g/cm³
  • pKa : Not specified in the available data

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. These compounds have shown significant inhibitory activity against various cancer cell lines, attributed to their ability to target key signaling pathways involved in tumor growth and proliferation.

Key Findings:

  • Inhibition of BRAF(V600E) : Pyrazole derivatives have been reported to inhibit the BRAF(V600E) mutation, a common driver in melanoma and other cancers .
  • Targeting EGFR and Aurora-A Kinase : The compound may also exhibit activity against EGFR and Aurora-A kinase, both critical in cancer progression .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties:

  • Antifungal Activity : Studies indicate that this compound exhibits antifungal activity against various pathogenic fungi. It has been tested against strains such as Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth .
PathogenInhibition Zone (mm)
Candida albicans15
Aspergillus niger18

Anti-inflammatory Effects

Research has suggested that pyrazole derivatives can possess anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are often elevated during inflammatory responses.

  • Inhibition of LPS-induced Cytokine Production : The compound has shown efficacy in reducing LPS-induced inflammation in vitro, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity.

Key Modifications:

  • Chlorophenyl Substituent : The presence of a chlorophenyl group is associated with increased antitumor activity.
  • Methylbenzyl Group : This substituent contributes to improved binding affinity to target proteins involved in tumorigenesis and inflammation.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on human melanoma cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be approximately 25 µM.

Case Study 2: Antifungal Activity

In another investigation, the compound was tested against clinical isolates of Candida species. The results demonstrated effective inhibition at concentrations ranging from 5 to 20 µg/mL, highlighting its potential as an antifungal agent.

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